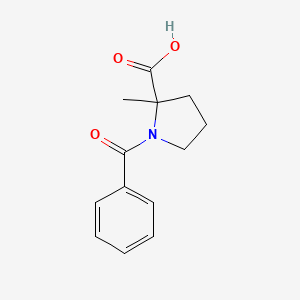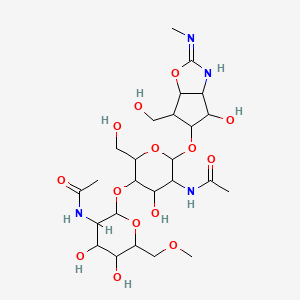
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of related pyrrolidine carboxylic acids has been described, highlighting methodologies for achieving high diastereoselectivity and enantiomeric excess (e.e.). For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide enables the asymmetric syntheses of 4-aminopyrrolidine-3-carboxylic acids with significant yields and high stereoselectivity (Bunnage et al., 2004).
Molecular Structure Analysis
The structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, involving compounds with benzoyl groups, provides insights into the molecular structure through spectroscopic techniques and X-ray crystallography, indicating the significance of specific moieties in determining molecular conformation (Savage et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving benzoyl groups, as seen in the formation of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, reveal the reactivity and versatility of the benzoyl moiety in synthetic chemistry, leading to various novel compounds (Korkusuz & Yıldırım, 2010).
Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds of Plants and Synthetic Derivatives
Natural and synthetic carboxylic acids, including benzoyl derivatives, are known to possess a wide range of biological activities. The structural differences among these carboxylic acids significantly affect their antioxidant, antimicrobial, and cytotoxic activities. For instance, compounds like rosmarinic acid have shown high antioxidant activity, which suggests that structural analogs, including benzoyl-containing carboxylic acids, might exhibit similar properties under specific conditions. These findings indicate a potential for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid in applications related to enhancing oxidative stability or microbial resistance in various formulations (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those derived from carboxylic acids, play a crucial role in the development of new therapeutic agents. For example, the Knoevenagel condensation reaction has been utilized to generate a library of chemical compounds with significant anticancer activity. This highlights the synthetic utility of carboxylic acids and their derivatives in generating biologically active molecules, potentially including 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid for anticancer applications (Tokala, Bora, & Shankaraiah, 2022).
Applications in Material Science and Corrosion Inhibition
Carboxylic acids and their derivatives have also found applications in material science, particularly as corrosion inhibitors. The presence of a benzoyl group and carboxylic functionality could indicate that 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has potential applications in protecting metals from corrosion, especially in environments where traditional inhibitors like benzotriazole and its derivatives are used. These applications are essential in industries looking to prolong the life of metal components in corrosive environments (Kuznetsov, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzoyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGVLJOPVWVFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
137870-76-9 |
Source


|
| Record name | 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B1178266.png)